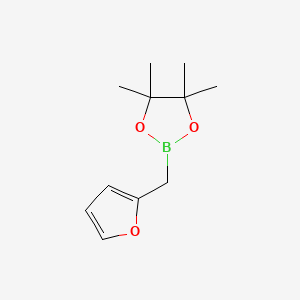
(4-Methylpyridazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpyridazin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridazin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridazine and formaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of formaldehyde to the pyridazine ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification: Implementing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces (4-Methylpyridazin-3-yl)aldehyde or (4-Methylpyridazin-3-yl)carboxylic acid.
Reduction: Yields (4-Methylpyridazin-3-yl)amine.
Substitution: Results in halogenated derivatives of this compound.
Scientific Research Applications
(4-Methylpyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methylpyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The pyridazine ring can interact with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpyridazin-4-yl)methanol: Similar structure but with different positioning of the methyl group.
(4-Methylpyridazin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-Methylpyridazin-3-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
(4-Methylpyridazin-3-yl)methanol is unique due to its specific positioning of the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(4-methylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-7-8-6(5)4-9/h2-3,9H,4H2,1H3 |
InChI Key |
MXZXBELZDQVRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



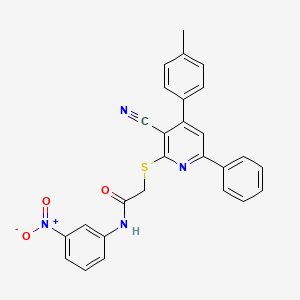
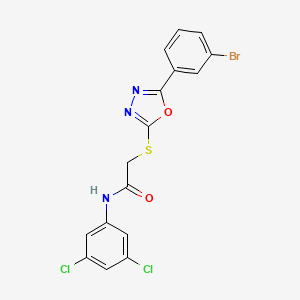
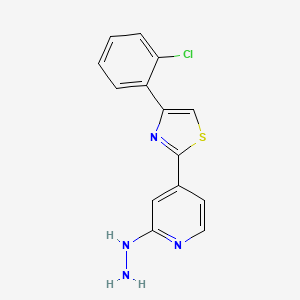
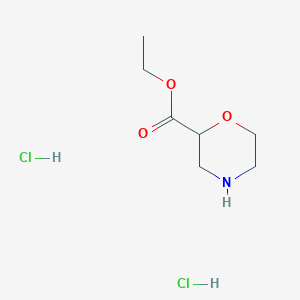
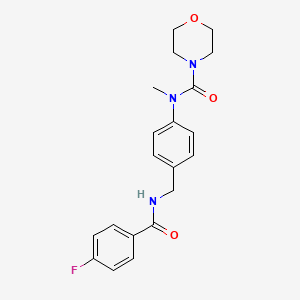
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
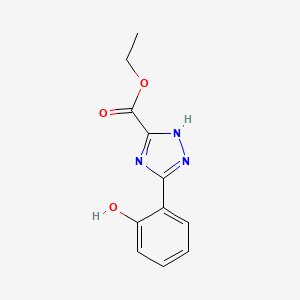

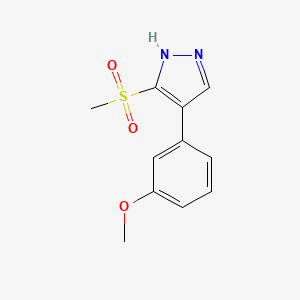
![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
